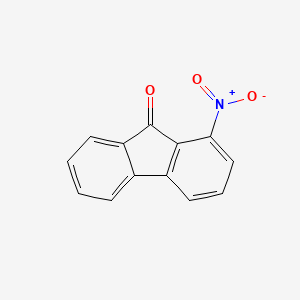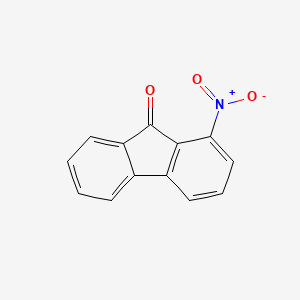
1-Nitro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H7NO3. It is a derivative of fluorenone, characterized by the presence of a nitro group at the first position of the fluorenone structure. This compound is known for its bright yellow color and is used in various scientific and industrial applications.
Preparation Methods
1-Nitro-9H-fluoren-9-one can be synthesized through several methods. One common synthetic route involves the nitration of 9H-fluoren-9-one. The process typically uses sulfuric acid as a catalyst and involves heating the reaction mixture to temperatures between 100-110°C. The reaction yields this compound as a yellow crystalline solid .
Another method involves the aerobic oxidation of fluorene in the presence of potassium hydroxide in tetrahydrofuran. This method is efficient and yields high purity products .
Chemical Reactions Analysis
1-Nitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitro derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, leading to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions, such as halogenation or alkylation.
Common reagents used in these reactions include sulfuric acid, potassium hydroxide, and sodium borohydride. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
1-Nitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anticancer effects.
Industry: It is used in the production of functional polymers and as a sensitizer in photochemical reactions
Mechanism of Action
The mechanism of action of 1-Nitro-9H-fluoren-9-one involves its interaction with molecular targets in biological systems. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components. The exact pathways and molecular targets are still under investigation, but its ability to generate reactive oxygen species is a key factor in its biological activity .
Comparison with Similar Compounds
1-Nitro-9H-fluoren-9-one can be compared with other nitro-substituted fluorenones, such as 2,4,5,7-tetranitrofluorenone and 2,7-dinitrofluorenone. These compounds share similar structural features but differ in the number and position of nitro groups. The unique positioning of the nitro group in this compound gives it distinct chemical and biological properties .
Similar compounds include:
- 2,4,5,7-Tetranitrofluorenone
- 2,7-Dinitrofluorenone
- 1,8-Diazafluoren-9-one
Properties
CAS No. |
68455-94-7 |
|---|---|
Molecular Formula |
C13H7NO3 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
1-nitrofluoren-9-one |
InChI |
InChI=1S/C13H7NO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H |
InChI Key |
VDFKURANQKCOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



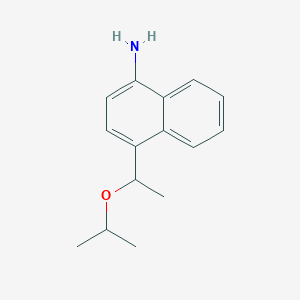
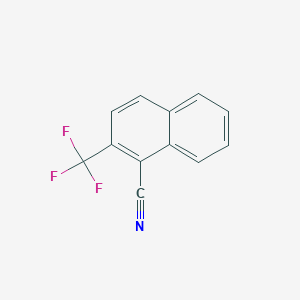

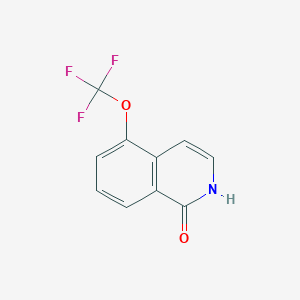
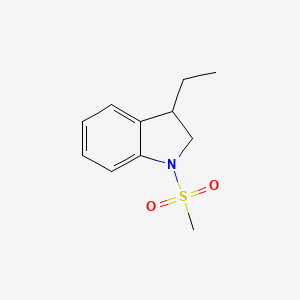
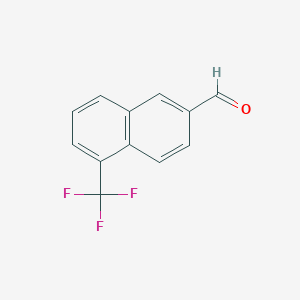

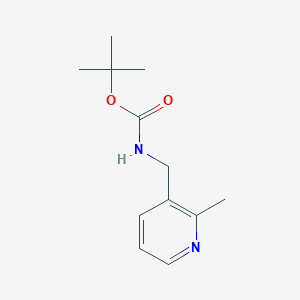
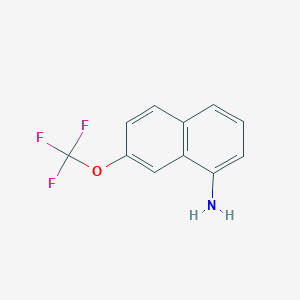
![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)

![5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B11880554.png)
